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molecular formula C9H9IO2 B1611516 Methyl 2-Iodo-3-methylbenzoate CAS No. 103441-60-7

Methyl 2-Iodo-3-methylbenzoate

Cat. No. B1611516
M. Wt: 276.07 g/mol
InChI Key: HQVMBKJRAJYZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07576098B2

Procedure details

To a solution of 2-iodo-3-methylbenzoic acid (500 mg, 0.48 mmol) in benzene/MeOH (2 mL, 10:1) was added TMSCHN2 (1 mL, 2N), the reaction mixture was stirred at rt for 30 min and then concentrated. The crude product was purified by flash chromatography (0 to 10% EtOAc/Hexanes, gradient) to afford 500 mg (91%) of Intermediate 299.1.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
benzene MeOH
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Si](C=[N+]=[N-])(C)(C)[CH3:13]>C1C=CC=CC=1.CO>[I:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH3:13])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
IC1=C(C(=O)O)C=CC=C1C
Name
Quantity
1 mL
Type
reactant
Smiles
[Si](C)(C)(C)C=[N+]=[N-]
Name
benzene MeOH
Quantity
2 mL
Type
solvent
Smiles
C1=CC=CC=C1.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at rt for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (0 to 10% EtOAc/Hexanes, gradient)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC1=C(C(=O)OC)C=CC=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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